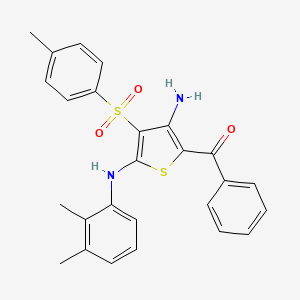

(3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

[3-amino-5-(2,3-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O3S2/c1-16-12-14-20(15-13-16)33(30,31)25-22(27)24(23(29)19-9-5-4-6-10-19)32-26(25)28-21-11-7-8-17(2)18(21)3/h4-15,28H,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPCLPPSBRMOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC(=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene core: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Substitution reactions: The thiophene core is then subjected to various substitution reactions to introduce the amino and tosyl groups. This often involves the use of reagents such as tosyl chloride and amines under basic conditions.

Coupling reactions: The final step involves coupling the substituted thiophene with a phenylmethanone derivative, typically using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

Batch or continuous flow reactors: To ensure consistent quality and yield.

Catalyst recycling: To reduce costs and environmental impact.

Purification processes: Such as crystallization or chromatography to achieve high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiophene core.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

Oxidation: Formation of nitro derivatives or sulfoxides.

Reduction: Formation of alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of thiophene-based compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the thiophene ring can enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research has shown that certain thiophene derivatives possess broad-spectrum antibacterial activity. A case study involving the evaluation of antimicrobial efficacy revealed that (3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Organic Synthesis

2.1 Synthetic Intermediates

In organic synthesis, this compound serves as a valuable intermediate for synthesizing more complex molecules. The presence of multiple functional groups allows for various chemical transformations, making it suitable for constructing diverse organic frameworks. For example, its reactivity can be harnessed in coupling reactions to form new carbon-carbon bonds, which is crucial in drug development and material science .

2.2 Photochemical Applications

The compound's photochemical properties have also been explored. It has been utilized in photocatalysis, where it acts as a catalyst under light irradiation to facilitate chemical reactions. This application is particularly relevant in green chemistry, where reducing energy consumption and waste production is essential .

Materials Science

3.1 Conductive Polymers

In materials science, this compound has been incorporated into conductive polymers. These polymers are used in electronic devices due to their excellent conductivity and stability. Studies have shown that the inclusion of this compound enhances the electrical properties of the polymer matrix while maintaining mechanical integrity .

3.2 Sensor Development

The compound's unique properties have led to its application in sensor technology. Research indicates that thiophene derivatives can be utilized in developing sensors for detecting environmental pollutants or biological markers due to their sensitivity and selectivity .

Summary Table of Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and tosyl groups facilitate binding to proteins and enzymes, potentially inhibiting their function. The thiophene core can participate in π-π stacking interactions, which are crucial in electronic applications.

Molecular Targets and Pathways:

Enzymes: Inhibition of key enzymes involved in cell proliferation.

DNA: Intercalation into DNA strands, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural attributes and molecular properties of the target compound with similar thiophene- or thiazole-based methanones:

Key Observations :

Substituent Effects on Physicochemical and Bioactive Properties

Electronic Effects

- Tosyl vs.

- Trifluoromethyl () : The CF₃ group enhances lipophilicity and metabolic stability, a feature absent in the target compound .

Steric and Solubility Considerations

- 2,3-Dimethylphenylamino (Target): The dimethyl substitution introduces steric hindrance, possibly reducing rotational freedom compared to unsubstituted anilino groups (e.g., ) .

- Benzothiazolyl () : This planar aromatic system may enhance stacking interactions but reduce aqueous solubility .

Biological Activity

The compound (3-Amino-5-((2,3-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a thiophene ring, an amine group, and a tosyl group, which are significant for its biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structural features often exhibit anticancer properties. For instance, studies on related thiophene derivatives have shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of the PI3K/Akt signaling pathway and the activation of caspases .

Case Study:

A recent study evaluated the effects of a structurally similar compound on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound could be developed as a potential anticancer agent .

Antimicrobial Properties

Compounds containing amine and thiophene groups have been reported to possess antimicrobial activity. In vitro assays have shown that such compounds can inhibit the growth of various bacteria and fungi by disrupting their cell membranes or inhibiting key metabolic pathways .

Case Study:

In a comparative study, several derivatives of thiophene were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory activity of compounds similar to this compound has been attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Study:

A study involving animal models of arthritis showed that administration of a thiophene derivative significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cancer cell death.

- Membrane Disruption: Interference with bacterial cell membranes resulting in cell lysis.

- Cytokine Modulation: Inhibition of inflammatory cytokines through interference with signaling pathways.

Data Summary

Q & A

What are the common synthetic routes for this compound, and how can researchers optimize yield and purity?

Classification: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core followed by functionalization with amino, tosyl, and phenyl groups. Key steps include:

- Triazole ring construction : Using phenyl isocyanate or isothiocyanate to introduce heterocyclic moieties .

- Thioether linkage : Employing condensation reactions with thiol-containing intermediates under controlled pH and temperature .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization improve purity. Yield optimization requires stoichiometric balancing and catalyst screening (e.g., Pd-based catalysts for coupling reactions) .

Which analytical techniques are most effective for structural elucidation?

Classification: Basic

Answer:

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing 2,3-dimethylphenyl vs. para-substituted analogs) .

- X-ray crystallography : Determines spatial arrangement of the tosyl group and thiophene ring planarity, critical for understanding steric hindrance .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns for halogenated byproducts .

How can researchers resolve contradictions in reported biological activity data?

Classification: Advanced

Answer:

Discrepancies in activity (e.g., variable IC₅₀ values in kinase assays) may arise from:

- Assay conditions : Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .

- Compound stability : Perform LC-MS stability checks under assay conditions to rule out degradation .

- Computational validation : Use molecular docking (AutoDock Vina) to compare binding modes across studies and identify confounding structural factors .

What advanced strategies optimize reaction mechanisms for structural analogs?

Classification: Advanced

Answer:

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., imine or enamine intermediates in thiophene functionalization) .

- DFT calculations : Model transition states for tosyl group introduction to predict regioselectivity and optimize reaction pathways .

- Design of Experiments (DoE) : Apply response surface methodology to simultaneously vary temperature, solvent polarity, and catalyst loading .

How can researchers validate the compound’s pharmacological potential?

Classification: Advanced

Answer:

- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to quantify inhibition .

- ADMET profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cell monolayers) .

- In vivo models : Use xenograft mice to evaluate antitumor efficacy, with dose escalation based on pharmacokinetic data (e.g., AUC₀–₂₄) .

What methodologies address challenges in characterizing byproducts?

Classification: Advanced

Answer:

- LC-MS/MS : Identify low-abundance byproducts (e.g., deaminated or detosylated derivatives) via fragmentation patterns .

- Preparative HPLC : Isolate byproducts for standalone bioactivity testing, using C18 columns and acetonitrile/water gradients .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to trace amino group reactivity during degradation studies .

How can structure-activity relationships (SAR) guide derivative design?

Classification: Advanced

Answer:

- Systematic substitution : Replace the 2,3-dimethylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- QSAR modeling : Train models on IC₅₀ data to predict bioactivity of novel analogs, using descriptors like logP, polar surface area, and H-bond acceptor count .

- Crystallographic overlay : Compare ligand-protein co-crystal structures of analogs to identify critical binding interactions (e.g., π-π stacking with kinase active sites) .

What protocols ensure reproducibility in multi-step syntheses?

Classification: Advanced

Answer:

- In-line monitoring : Use ReactIR to track reaction progression in real time, particularly for air/moisture-sensitive steps .

- Strict inert conditions : Conduct reactions under argon with freshly distilled solvents (e.g., THF over sodium/benzophenone) .

- Batch documentation : Record detailed metadata (e.g., stir rate, heating ramp) to identify variability sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.